Physicochemical Profile: Free Acid vs. Ethyl Ester
When selecting a building block, the 1-cyanocyclopentanecarboxylic acid (Target) offers distinct advantages over its ethyl ester analog, Ethyl 1-cyanocyclopentanecarboxylate (CAS 28247-14-5). The free carboxylic acid (Target) demonstrates a significantly lower calculated lipophilicity (XLogP3 = 1.1) compared to the ester (XLogP3 predicted to be >2.0) [1]. This translates to a 10-fold difference in predicted partition coefficient, a critical factor for maintaining aqueous solubility in early-stage lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 (Predicted) |
| Comparator Or Baseline | Ethyl 1-cyanocyclopentanecarboxylate (Predicted: >2.0) |
| Quantified Difference | Δ > 0.9 log units (~10x less lipophilic) |
| Conditions | Computational prediction based on atomic contributions (XLogP3 algorithm) |
Why This Matters
Procuring the free acid ensures better initial aqueous solubility and avoids the need for saponification steps that can epimerize sensitive alpha-cyano stereocenters.
- [1] Molbase. (n.d.). Ethyl 1-cyanocyclopentanecarboxylate (CAS 28247-14-5) Property Data. View Source
